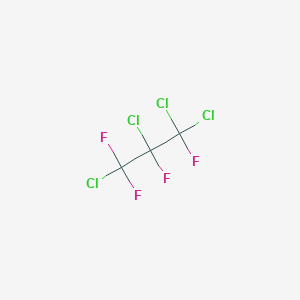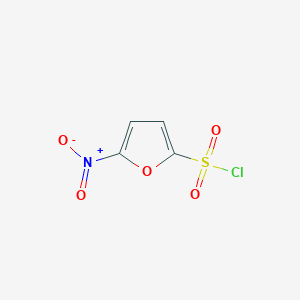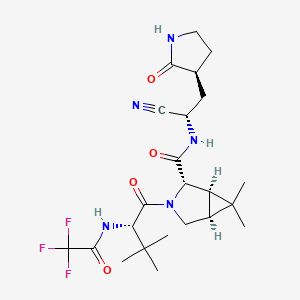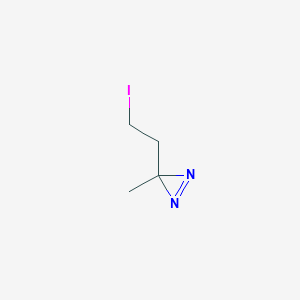
1,1,2,3-Tetrachlorotetrafluoropropane
Vue d'ensemble
Description
1,1,2,3-Tetrachlorotetrafluoropropane, also known as CFC-1124a, is a halocarbon compound that was widely used as a refrigerant and a propellant in aerosol sprays. However, due to its harmful effects on the environment and the ozone layer, its production and use have been phased out under the Montreal Protocol. Despite this, 1,1,2,3-Tetrachlorotetrafluoropropane continues to be of interest to scientific researchers due to its unique chemical properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,1,2,3-Tetrachlorotetrafluoropropane is not well understood, but it is believed to act as a halocarbon solvent and may disrupt cellular membranes and other biological structures. It has also been shown to have anesthetic properties and can induce hypothermia in animals.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 1,1,2,3-Tetrachlorotetrafluoropropane can cause a range of biochemical and physiological effects in animals and humans. These include liver and kidney damage, neurological effects such as tremors and convulsions, and respiratory irritation. It has also been shown to have a negative impact on reproductive health in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The unique chemical properties of 1,1,2,3-Tetrachlorotetrafluoropropane make it a useful tool for certain laboratory experiments. For example, its high boiling point and low toxicity make it suitable as a solvent for high-temperature reactions. However, its harmful effects on the environment and human health limit its use, and alternative solvents and reagents are often preferred.
Orientations Futures
There are several potential future directions for research involving 1,1,2,3-Tetrachlorotetrafluoropropane. These include:
1. Developing new synthetic routes for the production of perfluorocarbons and other halocarbon compounds using 1,1,2,3-Tetrachlorotetrafluoropropane as a starting material.
2. Investigating the potential use of 1,1,2,3-Tetrachlorotetrafluoropropane as a refrigerant in low-temperature applications.
3. Studying the mechanism of action of 1,1,2,3-Tetrachlorotetrafluoropropane and its effects on biological systems to better understand its potential applications and risks.
4. Developing alternative solvents and reagents that are less harmful to the environment and human health.
In conclusion, 1,1,2,3-Tetrachlorotetrafluoropropane is a halocarbon compound that has been widely used as a refrigerant and propellant in aerosol sprays. Despite its negative impact on the environment and human health, it continues to be of interest to scientific researchers due to its unique chemical properties and potential applications. Ongoing research into its synthesis, mechanism of action, and potential uses will help to further our understanding of this important compound.
Applications De Recherche Scientifique
1,1,2,3-Tetrachlorotetrafluoropropane has been the subject of extensive scientific research due to its potential as a precursor for the synthesis of other halocarbon compounds with useful properties. For example, it can be used as a starting material for the synthesis of perfluorocarbons, which have applications in medical imaging and as blood substitutes. Additionally, it has been investigated as a potential refrigerant in low-temperature applications due to its high boiling point and low toxicity.
Propriétés
IUPAC Name |
1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F4/c4-1(8,2(5,6)9)3(7,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZJOTUYBNJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547495 | |
| Record name | 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3-Tetrachlorotetrafluoropropane | |
CAS RN |
2268-45-3 | |
| Record name | 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)


![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)









